

Massarigenin C: A Fungal Metabolite with Therapeutic Potential

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Compound of Interest

Compound Name: *Massarigenin C*

Cat. No.: *B15562975*

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A Technical Guide on the Discovery, Isolation, and Biological Activity of **Massarigenin C**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Massarigenin C, a polyketide of fungal origin, has emerged as a molecule of interest in the scientific community due to its notable enzyme inhibitory activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of **Massarigenin C**. It details the experimental protocols for its extraction and purification, summarizes its quantitative biological data, and visually represents key experimental workflows and its mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of **Massarigenin C**.

Discovery & Sourcing

Massarigenin C is a naturally occurring fungal metabolite. It has been isolated from at least two distinct fungal species:

- *Malbranchea flavorosea*: An extract from a grain-based culture of this fungus was found to contain **Massarigenin C** along with other known and novel polyketides.^[1]

- **Phoma herbarum**: This marine-derived fungus has also been identified as a source of **Massarigenin C**.

The discovery of **Massarigenin C** in different fungal genera suggests its potential for wider distribution within the fungal kingdom and highlights the importance of exploring diverse microbial ecosystems for novel bioactive compounds.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ O ₅	Cayman Chemical
Molecular Weight	224.2 g/mol	Cayman Chemical
CAS Number	496926-08-0	Cayman Chemical
Appearance	A solid	Cayman Chemical

Biological Activity

Massarigenin C has demonstrated potent and specific inhibitory activity against two key enzymes, suggesting its potential application in antiviral and antidiabetic therapies.

Neuraminidase Inhibition

Massarigenin C exhibits significant inhibitory activity against neuraminidase, an enzyme crucial for the release and spread of influenza viruses.

Parameter	Value	Source Organism of Compound	Reference
IC ₅₀	4.15 µM	Phoma herbarum	Cayman Chemical

α-Glucosidase Inhibition

The compound is also a potent inhibitor of yeast α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine. This activity suggests its potential for managing postprandial hyperglycemia in diabetic patients.

Parameter	Value	Source Organism of Compound	Reference
IC ₅₀	1.25 mM	Malbranchea flavorosea	Cayman Chemical

In Vivo Activity: Oral Sucrose Tolerance Test

In addition to in vitro enzyme inhibition, **Massarigenin C** has shown efficacy in an in vivo model. When administered orally to both normoglycemic and hyperglycemic mice, it significantly reduced the postprandial peak in blood glucose levels during an oral sucrose tolerance test at doses of 3.2, 10, and 31.6 mg/kg.[\[1\]](#)

Experimental Protocols

Isolation of Massarigenin C from Malbranchea flavorosea

The following protocol is based on the methodology described by Verastegui-Omaña, B., et al. (2017).

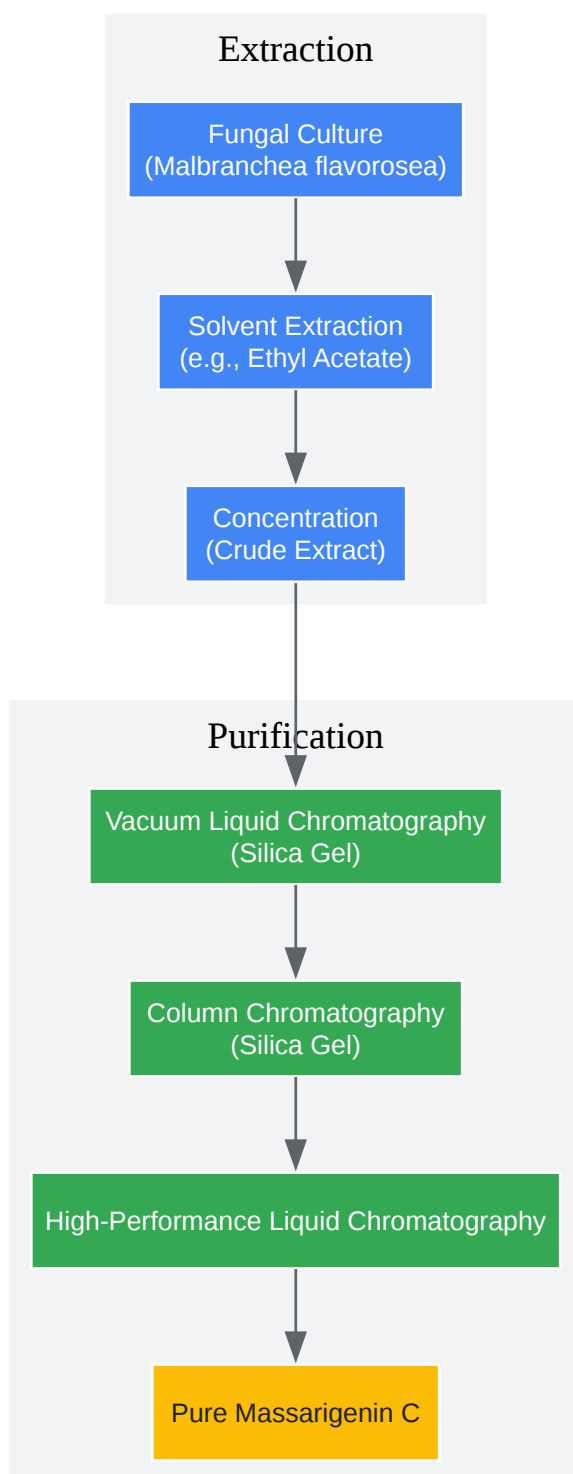
Step 1: Fungal Culture and Extraction

- Culture Malbranchea flavorosea on a solid grain-based medium.
- After a suitable incubation period, extract the fungal culture with an appropriate organic solvent (e.g., ethyl acetate).
- Concentrate the organic extract under reduced pressure to yield a crude extract.

Step 2: Chromatographic Purification

- Subject the crude extract to vacuum liquid chromatography (VLC) over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate and ethyl acetate-methanol) to obtain several fractions.
- Monitor the fractions by thin-layer chromatography (TLC).

- Combine fractions showing a similar profile and the presence of the target compound.
- Further purify the active fractions using column chromatography over silica gel with a suitable solvent system.
- Finally, purify the fraction containing **Massarigenin C** by high-performance liquid chromatography (HPLC) to yield the pure compound.



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Caption: Workflow for the isolation of **Massarigenin C**.

In Vitro α -Glucosidase Inhibition Assay

This protocol is a generalized procedure based on standard methods.

- Preparation of Solutions:
 - Prepare a solution of α -glucosidase from *Saccharomyces cerevisiae* in a suitable buffer (e.g., phosphate buffer, pH 6.8).
 - Prepare a solution of the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), in the same buffer.
 - Prepare various concentrations of **Massarigenin C** and a positive control (e.g., acarbose) in a suitable solvent (e.g., DMSO).
- Assay Procedure:
 - In a 96-well plate, add the α -glucosidase solution to each well.
 - Add the **Massarigenin C** solution or positive control at different concentrations.
 - Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
 - Initiate the reaction by adding the pNPG solution to each well.
 - Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
 - Stop the reaction by adding a basic solution (e.g., Na_2CO_3).
- Measurement and Calculation:
 - Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
 - Calculate the percentage of inhibition for each concentration of **Massarigenin C** compared to the control without an inhibitor.
 - Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Neuraminidase Inhibition Assay

This is a generalized fluorescence-based assay protocol.

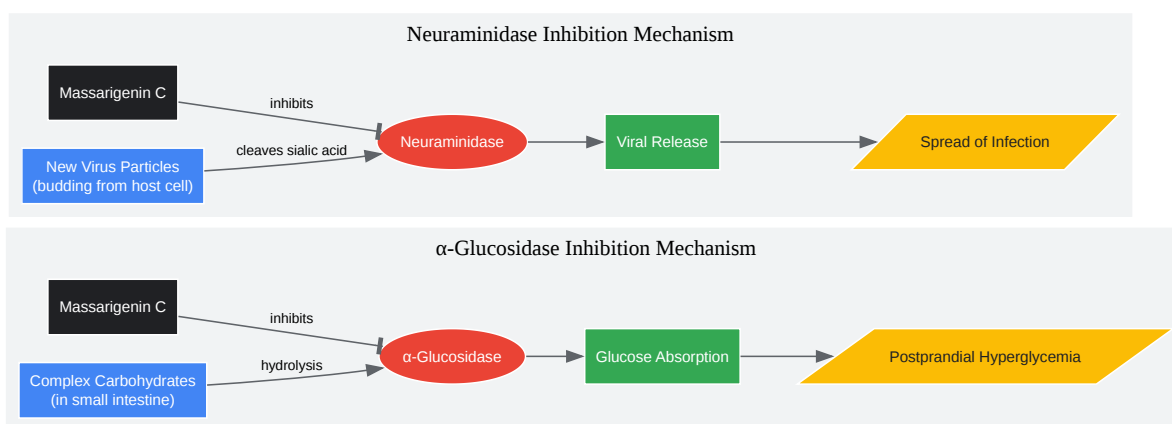
- Preparation of Solutions:
 - Prepare a solution of neuraminidase from influenza virus in a suitable assay buffer.
 - Prepare a solution of the fluorogenic substrate, 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).
 - Prepare various concentrations of **Massarigenin C** and a positive control (e.g., oseltamivir) in a suitable solvent.
- Assay Procedure:
 - In a black 96-well plate, add the neuraminidase solution to each well.
 - Add the **Massarigenin C** solution or positive control at different concentrations.
 - Pre-incubate the mixture at 37°C.
 - Initiate the reaction by adding the MUNANA solution.
 - Incubate the plate at 37°C in the dark.
- Measurement and Calculation:
 - Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).
 - Calculate the percentage of inhibition for each concentration.
 - Determine the IC₅₀ value.

Mechanism of Action & Signaling Pathways

The primary mechanism of action for **Massarigenin C**, based on current research, is direct enzyme inhibition.

- **α -Glucosidase Inhibition:** **Massarigenin C** likely acts as a competitive inhibitor of α -glucosidase in the small intestine. By binding to the active site of the enzyme, it prevents the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This slows down glucose absorption and reduces postprandial blood glucose levels.
- **Neuraminidase Inhibition:** **Massarigenin C** inhibits the enzymatic activity of viral neuraminidase. This enzyme is essential for cleaving sialic acid residues on the host cell surface, which allows newly formed viral particles to be released and infect other cells. By blocking this enzyme, **Massarigenin C** prevents viral propagation.

Note on Signaling Pathways: As of the current literature, specific downstream cellular signaling pathways directly modulated by **Massarigenin C** have not been elucidated. Its biological effects appear to stem from the direct inhibition of the aforementioned enzymes rather than interaction with cellular receptors or signaling cascades. Further research is required to investigate any potential secondary effects on cellular signaling.



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Caption: Mechanisms of action for **Massarigenin C**.

Future Directions

Massarigenin C presents a promising scaffold for the development of new therapeutic agents. Future research should focus on:

- **Total Synthesis and Analogue Development:** The total synthesis of **Massarigenin C** would enable the production of larger quantities for further studies and the creation of analogues with improved potency and pharmacokinetic properties.
- **Mechanism of Action Studies:** While direct enzyme inhibition is the primary mechanism, further studies are needed to investigate any potential off-target effects or modulation of cellular signaling pathways, which could reveal novel therapeutic applications or potential side effects.
- **In Vivo Efficacy in Disease Models:** More extensive in vivo studies in relevant animal models of influenza and diabetes are required to validate its therapeutic potential.
- **Toxicology and Safety Profiling:** A thorough evaluation of the safety and toxicity of **Massarigenin C** is essential before it can be considered for clinical development.

Conclusion

Massarigenin C is a fungal metabolite with demonstrated in vitro and in vivo biological activities that warrant further investigation. Its potent inhibition of neuraminidase and α -glucosidase positions it as a lead compound for the development of new antiviral and antidiabetic drugs. This technical guide provides a consolidated resource to facilitate and inspire future research into this promising natural product.

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References

- 1. Treatment of influenza - Wikipedia [en.wikipedia.org]

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